![molecular formula C18H20N6O B2947684 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1798662-03-9](/img/structure/B2947684.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized and studied. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity . The synthesis of such compounds typically involves the reaction of appropriate precursors under specific conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in various polymerization processes .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds and their aromatic character . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is often used in drug discovery and the development of new therapeutic strategies .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological processes .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They can be incorporated into various materials to enhance their properties .
Future Directions
Mechanism of Action
Target of Action
The specific targets of this compound are currently unknown. Compounds containing 1,2,3-triazole rings have been found to interact with various biological targets such as aromatase inhibitors . Nitrogen atoms of the 1,2,3-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
Based on the structural similarity to other 1,2,3-triazole-containing compounds, it is possible that the 1,2,3-triazole ring in the compound could interact with its targets, leading to changes in their function .
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-22-17(13-16(20-22)14-5-3-2-4-6-14)18(25)23-10-7-15(8-11-23)24-12-9-19-21-24/h2-6,9,12-13,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEHQFWXHGMFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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